molecular formula C8H22NO5PSi2 B14396681 Bis(trimethylsilyl) (2-nitroethyl)phosphonate CAS No. 89873-33-6

Bis(trimethylsilyl) (2-nitroethyl)phosphonate

Cat. No.: B14396681
CAS No.: 89873-33-6
M. Wt: 299.41 g/mol
InChI Key: BOZINBHXWLTIBW-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) (2-nitroethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-nitroethyl group, with two trimethylsilyl groups attached to the oxygen atoms of the phosphonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trimethylsilyl) (2-nitroethyl)phosphonate typically involves the reaction of a phosphonate ester with bromotrimethylsilane (BTMS). The McKenna reaction is a well-known method for this transformation, where BTMS converts dialkyl phosphonate esters into bis(trimethylsilyl) esters . The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl) (2-nitroethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Nucleophiles such as alcohols or amines can be used to replace the trimethylsilyl groups.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of phosphonate esters with different substituents.

Scientific Research Applications

Bis(trimethylsilyl) (2-nitroethyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(trimethylsilyl) (2-nitroethyl)phosphonate involves its interaction with molecular targets through its phosphonate and nitro groups. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Bis(trimethylsilyl) phosphite
  • Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate

Uniqueness

Bis(trimethylsilyl) (2-nitroethyl)phosphonate is unique due to the presence of both the nitro and phosphonate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

89873-33-6

Molecular Formula

C8H22NO5PSi2

Molecular Weight

299.41 g/mol

IUPAC Name

trimethyl-[2-nitroethyl(trimethylsilyloxy)phosphoryl]oxysilane

InChI

InChI=1S/C8H22NO5PSi2/c1-16(2,3)13-15(12,8-7-9(10)11)14-17(4,5)6/h7-8H2,1-6H3

InChI Key

BOZINBHXWLTIBW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP(=O)(CC[N+](=O)[O-])O[Si](C)(C)C

Origin of Product

United States

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